

A Comparative Guide to the SNAr Reactivity of Fluoropyridines and Chloropyridines

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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyridine

Cat. No.: B044960

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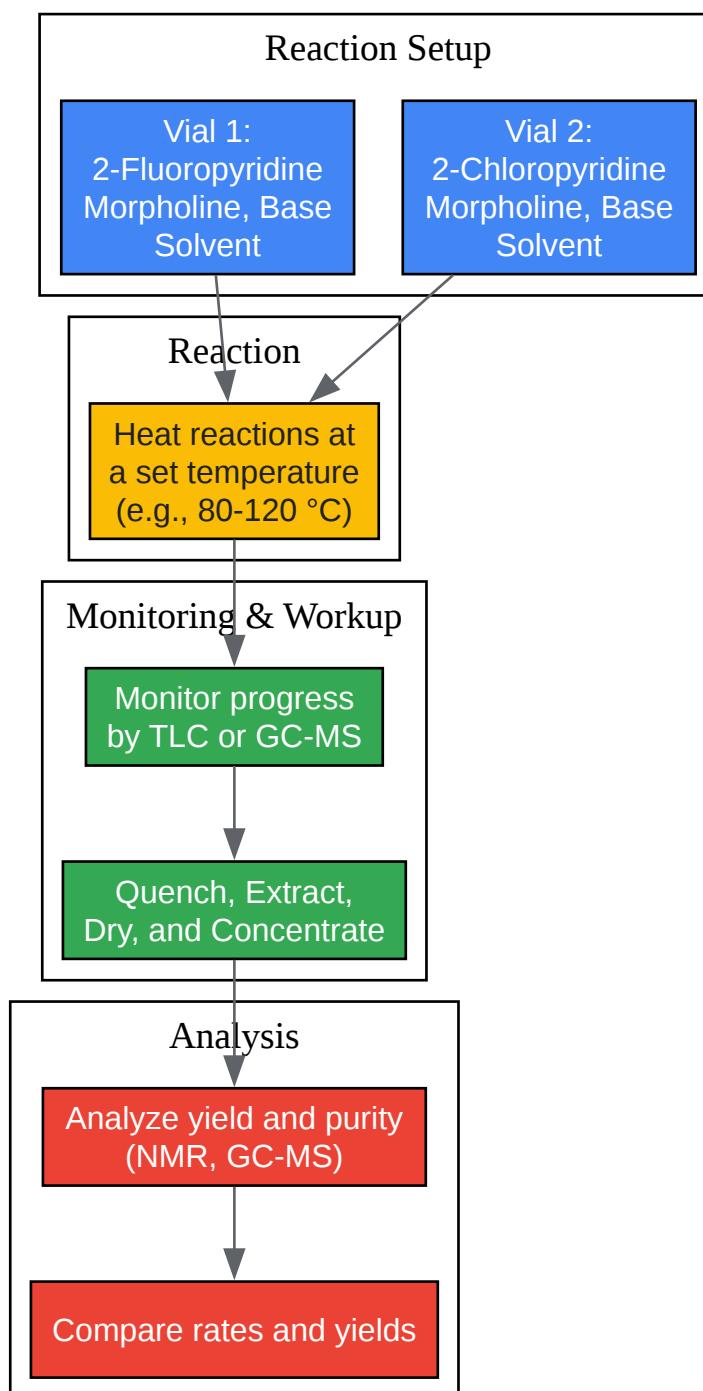
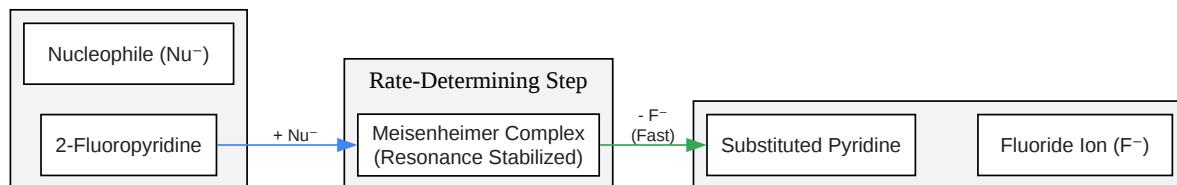
For Researchers, Scientists, and Drug Development Professionals

The nucleophilic aromatic substitution (SNAr) reaction is a fundamental tool in synthetic organic chemistry, particularly for the functionalization of heteroaromatic compounds like pyridines, which are prevalent scaffolds in pharmaceuticals. The choice of the leaving group on the pyridine ring is critical to the reaction's efficiency. This guide provides an objective comparison of the SNAr reactivity of fluoropyridines and chloropyridines, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

The Underlying Mechanism: Why Fluorine Excels

The SNAr reaction on a halopyridine proceeds through a two-step addition-elimination mechanism. The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen.^{[1][2][3]} This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group.

Contrary to what might be expected from bond strengths in SN2 reactions, fluorine is a significantly better leaving group than chlorine in the context of SNAr.^[3] This "element effect" is attributed to the high electronegativity of the fluorine atom.^[2] This strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.^{[2][4]} This acceleration of the rate-determining step is the primary reason for the enhanced reactivity of fluoropyridines over their chloro- and bromo- counterparts.^{[1][2]}



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